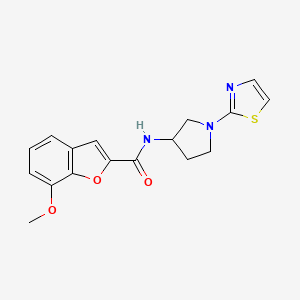

7-甲氧基-N-(1-(噻唑-2-基)吡咯烷-3-基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

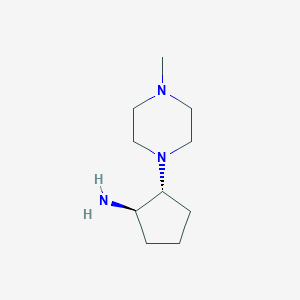

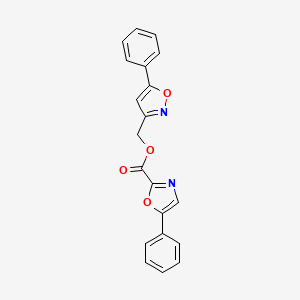

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “7-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide” are not provided in the retrieved sources.科学研究应用

The compound 7-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide has potential applications in various fields of research and industry. Here’s a detailed analysis focusing on six unique applications:

Antifungal Activity

Thiazole derivatives, including compounds similar to the one , have been synthesized and screened for their antifungal activity against various strains .

Clinical Use in Disease Treatment

This compound is being investigated for clinical use in treating conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy due to its potential role in influencing SIRT1 activity .

Analgesic Activity

Derivatives of thiazole have been synthesized and screened for their analgesic activity, which could suggest similar applications for this compound .

Anti-inflammatory Activity

Some thiazole compounds have shown significant anti-inflammatory activities, which could be an area of application for the compound .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to exhibit cytotoxicity activity on human tumor cell lines, indicating potential antitumor applications .

ALK5 Inhibition

The compound has exhibited good enzyme inhibitory activity as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level, suggesting its use as an ALK5 inhibitor .

Each of these applications provides a rich field of study where the compound could have significant impacts. Further research and clinical trials are likely needed to fully understand and harness its potential.

Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen Thiazole: A Versatile Standalone … - MDPI 2,4-Disubstituted thiazoles as multitargated bioactive molecules - Springer [Discovery of 7-Methoxy-6- 4- (4-methyl-1,3-thiazol-2-yl)-1 Thiazoles: having diverse biological activities | Medicinal Chemistry … - Springer

作用机制

Mode of Action

The compound acts as a potent and selective ALK5 inhibitor . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This means that the compound can prevent the activation of the Smad2/3 pathway, which is typically triggered by TGF-β.

Biochemical Pathways

The compound primarily affects the TGF-β/Smad2/3 pathway . This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, migration, apoptosis, and extracellular matrix production . By inhibiting this pathway, the compound can potentially alter these processes.

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring in the compound and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility in the lotion base of the compound . This suggests that the compound may have good bioavailability when applied topically.

Result of Action

The compound’s action results in the significant inhibition of Smad2 phosphorylation in mouse skin at 8 hours after application . This indicates that the compound can effectively block the TGF-β/Smad2/3 pathway in a living organism, potentially leading to changes in the cellular processes controlled by this pathway.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the compound’s stability and efficacy can be influenced by the presence of other substances in its environment, such as proteins or other small molecules.

属性

IUPAC Name |

7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-22-13-4-2-3-11-9-14(23-15(11)13)16(21)19-12-5-7-20(10-12)17-18-6-8-24-17/h2-4,6,8-9,12H,5,7,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKSLRYTLXYVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2953671.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2953672.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)

![ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B2953676.png)

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)

![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

![3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide](/img/structure/B2953690.png)